rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans
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Overview
Description
rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans: is a chiral compound with a morpholine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a phenyl group and a morpholine ring in its structure makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an alkyl halide.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.
Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halides, ethers
Scientific Research Applications
rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanol
- rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]acetic acid
- rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]propylamine
Uniqueness
rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans is unique due to its specific combination of a morpholine ring and a phenyl group, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the different enantiomers can have varying biological activities and properties.
Properties
CAS No. |
1807921-01-2 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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